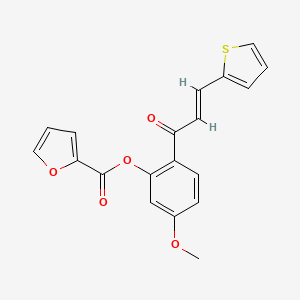

(E)-5-methoxy-2-(3-(thiophen-2-yl)acryloyl)phenyl furan-2-carboxylate

Description

Properties

IUPAC Name |

[5-methoxy-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O5S/c1-22-13-6-8-15(16(20)9-7-14-4-3-11-25-14)18(12-13)24-19(21)17-5-2-10-23-17/h2-12H,1H3/b9-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YORQMNILJHRWHH-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CS2)OC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CS2)OC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-methoxy-2-(3-(thiophen-2-yl)acryloyl)phenyl furan-2-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the core structure, followed by the introduction of the methoxy and thiophene groups through specific reactions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(E)-5-methoxy-2-(3-(thiophen-2-yl)acryloyl)phenyl furan-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-5-methoxy-2-(3-(thiophen-2-yl)acryloyl)phenyl furan-2-carboxylate has several scientific research applications:

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Biology: It may have potential as a bioactive compound with applications in drug discovery.

Medicine: Research may explore its potential therapeutic effects and mechanisms of action.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-5-methoxy-2-(3-(thiophen-2-yl)acryloyl)phenyl furan-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Key Observations :

Spectroscopic and Crystallographic Data

¹H NMR Shifts :

Hydrogen Bonding :

- The furan-2-carboxylate’s carbonyl oxygen may act as a hydrogen-bond acceptor, forming motifs like R₂²(8) or C(4) chains, as observed in other heterocyclic systems .

Biological Activity

(E)-5-methoxy-2-(3-(thiophen-2-yl)acryloyl)phenyl furan-2-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound consists of several functional groups, including a methoxy group, a thiophene moiety, and a furan-2-carboxylate structure. These features contribute to its diverse chemical properties and potential interactions with biological targets.

| Property | Details |

|---|---|

| IUPAC Name | 5-methoxy-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl furan-2-carboxylate |

| Molecular Formula | C19H18O5S |

| Molecular Weight | 366.41 g/mol |

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity : The presence of the methoxy and thiophene groups enhances the compound's ability to scavenge free radicals.

- Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.

- Anti-inflammatory Properties : Similar compounds have shown significant anti-inflammatory effects, which may be attributed to their ability to inhibit cyclooxygenase (COX) enzymes.

The mechanism of action for this compound likely involves its interaction with specific molecular targets such as enzymes and receptors. The structural characteristics of the compound allow it to modulate the activity of these biological molecules, leading to various therapeutic effects.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound or structurally related compounds:

-

Antioxidant Study :

- A study demonstrated that derivatives with similar structures showed significant antioxidant activity, suggesting that this compound could exhibit similar properties by reducing oxidative stress in cells .

- Antimicrobial Activity :

- Anti-inflammatory Effects :

Data Table: Comparative Biological Activities

| Compound | Activity Type | IC50/Effectiveness |

|---|---|---|

| This compound | Antioxidant | TBD |

| Thiophene derivatives | Antimicrobial | 30 µg/mL |

| Related methoxy compounds | Anti-inflammatory | IC50 = 10 µM |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for (E)-5-methoxy-2-(3-(thiophen-2-yl)acryloyl)phenyl furan-2-carboxylate?

- Methodology : Multi-step synthesis involving Claisen condensation and Friedel-Crafts acylation to assemble the core structure. Key steps include coupling the thiophene acryloyl moiety to the methoxyphenyl group via Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). Optimize yields by controlling temperature (60–80°C), solvent polarity (THF or DMF), and catalyst loading (e.g., Pd(PPh₃)₄). Monitor reaction progress using Thin Layer Chromatography (TLC) and purify via column chromatography .

- Critical Parameters : Oxygen-free environments (argon/nitrogen) prevent oxidation of thiophene and acryloyl groups.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm regiochemistry and stereochemistry (e.g., E-configuration of the acryloyl group).

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) with a C18 column and UV detection at 254 nm.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula .

Q. What are the stability profiles of this compound under varying storage conditions?

- Findings : The compound is stable in anhydrous, dark conditions at −20°C for >6 months. Avoid exposure to strong oxidizers (e.g., KMnO₄) or acidic/basic media, which degrade the thiophene and ester functionalities. Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and monitor decomposition via FT-IR .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

- Approach :

- Perform 2D NMR experiments (COSY, HSQC) to assign overlapping proton environments.

- Investigate potential tautomerism or dynamic exchange processes using variable-temperature NMR.

- Cross-validate with X-ray crystallography (if crystalline) or computational simulations (DFT-based chemical shift predictions) .

Q. What computational methods are effective for predicting the compound’s reactivity and interaction with biological targets?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks.

- Molecular Dynamics (MD) Simulations : Model binding interactions with enzymes (e.g., kinases) using software like Gaussian or AutoDock . Focus on the thiophene and acryloyl moieties as key pharmacophores .

Q. How does the thiophene moiety influence biological activity compared to analogs with other heterocycles?

- Comparative Analysis :

- Structure-Activity Relationship (SAR) : Replace thiophene with furan or phenyl groups to assess changes in antimicrobial or anticancer potency. For example, thiophene’s sulfur atom enhances π-stacking with aromatic residues in enzyme active sites.

- Biological Assays : Conduct enzyme inhibition assays (e.g., COX-2 or tyrosine kinase) and compare IC₅₀ values with halogenated analogs (e.g., chloro- or fluoro-substituted derivatives) .

Q. What strategies optimize the compound’s solubility for in vitro bioactivity studies?

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.